Benzene, (3-chloro-1-propenyl)-
Description
Nomenclature and Isomeric Considerations in Scientific Literature
The naming and identification of chemical compounds are critical for unambiguous scientific communication. Benzene (B151609), (3-chloro-1-propenyl)- is identified by several names and registry numbers across chemical databases. nih.govnist.gov The IUPAC name for this compound is 3-chloroprop-1-enylbenzene. nih.gov However, it is most frequently referred to as cinnamyl chloride. chemicalbook.comnist.gov
The structure of Benzene, (3-chloro-1-propenyl)- allows for stereoisomerism due to the double bond in the propenyl chain, resulting in two geometric isomers: (E) and (Z). The (E)-isomer, where the phenyl group and the chloromethyl group are on opposite sides of the double bond, is the more common and stable form. nih.govnist.gov The CAS Registry Number 2687-12-9 is generally associated with the (E)-isomer, also named (E)-(3-Chloro-1-propen-1-yl)benzene. nih.govnist.gov
It is also important to distinguish Benzene, (3-chloro-1-propenyl)- from its constitutional isomers, which have the same molecular formula but different atomic connectivity. One such isomer is 3-chloro-3-phenyl-1-propene (CAS 4392-26-1), where the chlorine atom and the phenyl group are attached to the same carbon atom. biosynth.comchemspider.com Another related but distinct compound is 3-chloro-1-phenyl-1-propyne, which features a triple bond instead of a double bond. sigmaaldrich.com
Interactive Data Table: Compound Identification
| Identifier | Value |
|---|---|
| Systematic Name | Benzene, (3-chloro-1-propen-1-yl)- |
| Common Name | Cinnamyl chloride chemicalbook.comnist.gov |
| IUPAC Name | 3-chloroprop-1-enylbenzene nih.gov |
| CAS Registry Number | 2687-12-9 chemicalbook.comnist.gov |
| Molecular Formula | C9H9Cl chemicalbook.comnih.govnist.gov |
| Molecular Weight | 152.62 g/mol chemicalbook.comnih.gov |
| Isomers | (E)- and (Z)-isomers |
Significance as a Chemical Entity in Organic Synthesis and Transformations
Benzene, (3-chloro-1-propenyl)- serves as a versatile building block in organic synthesis due to its reactive nature. The presence of the allylic chloride functional group allows for a range of nucleophilic substitution reactions, making it a key precursor for the synthesis of various other compounds.
One of the primary applications of this compound is in the synthesis of other cinnamyl derivatives. For instance, it is used to produce cinnamyl cinnamate (B1238496) through a reaction with cinnamyl alcohol. google.com This esterification highlights its utility as an electrophile. Furthermore, Benzene, (3-chloro-1-propenyl)- is a crucial intermediate in the pharmaceutical industry. It is used in the synthesis of certain calcium antagonist medications, such as flunarizine. google.com
The synthesis of Benzene, (3-chloro-1-propenyl)- itself can be achieved through several methods. A common laboratory and industrial preparation involves the reaction of cinnamyl alcohol with thionyl chloride. google.comgoogle.com Alternative synthetic routes include the reaction of styrene (B11656) with formaldehyde (B43269) and hydrogen chloride. chemicalbook.com
Beyond its role in synthesizing specific molecules, Benzene, (3-chloro-1-propenyl)- is also utilized in polymer chemistry. It has been employed in the preparation of light-sensitive polymers. nii.ac.jp Its ability to undergo polymerization and be incorporated into larger macromolecular structures broadens its applicability in materials science. The compound also finds use as a raw material for certain preservatives and fungicides. chemicalbook.com
Interactive Data Table: Synthetic Applications and Research Findings
| Application Area | Detailed Finding |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of calcium antagonists like flunarizine. google.com |
| Ester Synthesis | Reacts with cinnamyl alcohol to form cinnamyl cinnamate. google.com |
| Polymer Chemistry | Employed in the creation of light-sensitive polymers. nii.ac.jp |
| Agrochemicals | Serves as a raw material for preservatives and fungicides. chemicalbook.com |
| Synthesis Method | Commonly prepared by reacting cinnamyl alcohol with thionyl chloride. google.comgoogle.com |
| Alternative Synthesis | Can be synthesized from styrene, formaldehyde, and hydrogen chloride. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloroprop-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062591 | |
| Record name | 3-Phenylallyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-12-9 | |
| Record name | Cinnamyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylallyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloroprop-1-enyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzene, 3 Chloro 1 Propenyl and Derivatives
Chlorination Reactions and Precursors
The direct conversion of alcohols and unsaturated hydrocarbons into their chlorinated counterparts represents a common and effective strategy for synthesizing cinnamyl chloride and related compounds.
Formation from Substituted Alcohols (e.g., Cinnamyl Alcohol, 3-Phenylpropyl Alcohol)
The most prevalent method for the synthesis of cinnamyl chloride is the chlorination of cinnamyl alcohol. google.comoc-praktikum.de This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a frequently employed reagent. google.comoc-praktikum.deyoutube.com The reaction is often performed neat (without a solvent) or in the presence of an inert solvent like dichloromethane. commonorganicchemistry.com Industrial-scale preparations often favor a solvent-free approach, where cinnamyl alcohol is added dropwise to thionyl chloride at controlled temperatures, typically below 15°C, to manage the exothermic reaction. google.com The use of a base, such as pyridine, can also be incorporated to neutralize the hydrogen chloride gas produced during the reaction. google.comyoutube.com
Another approach involves the use of phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃), which readily convert cinnamyl alcohol to cinnamyl chloride. nii.ac.jpchemguide.co.uk These reactions are typically vigorous and produce the desired chloride along with phosphorus-based byproducts. nii.ac.jpchemguide.co.uk For instance, treating cinnamic acid with phosphorus pentachloride can yield cinnamoyl chloride, a related derivative. nii.ac.jp
While cinnamyl alcohol is the direct precursor to cinnamyl chloride, other alcohols like 3-phenylpropyl alcohol can also be chlorinated to produce the corresponding saturated chloride, 1-chloro-3-phenylpropane. This can be achieved through similar chlorinating agents, although the reaction conditions might differ. For example, the reaction of 3-phenyl-1-propanol (B195566) with thionyl chloride would yield 1-chloro-3-phenylpropane.
A general method for chlorinating alcohols involves reacting them with thionyl chloride in the presence of a triarylphosphine oxide catalyst. google.comgoogle.com This process is applicable to a range of alcohols and operates under relatively mild conditions. google.comgoogle.com
Table 1: Chlorination of Cinnamyl Alcohol
| Chlorinating Agent | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Solvent-free, <15°C | High | google.com |
| Thionyl chloride (SOCl₂), Pyridine | --- | 85.5% | google.com |
| Phosphorus pentachloride (PCl₅) | --- | ~90% | nii.ac.jp |
| Phosphorus trichloride (PCl₃) | --- | ~90% | nii.ac.jp |
| Oxalyl chloride | Reflux in benzene (B151609) | 63% | prepchem.com |
Halogenation of Unsaturated Phenyl-substituted Alkenes
The direct halogenation of unsaturated phenyl-substituted alkenes, such as styrene (B11656), provides an alternative route to related chloro-compounds. The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond of an alkene is a well-established reaction. masterorganicchemistry.comleah4sci.comlibretexts.org This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlibretexts.org
For instance, the reaction of styrene with chlorine gas in an inert solvent like carbon tetrachloride would yield 1,2-dichloro-1-phenylethane. While this specific product is not cinnamyl chloride, this method highlights the principle of halogen addition to a phenyl-substituted alkene. The regioselectivity of the addition to unsymmetrical alkenes is also a key consideration, with the nucleophilic halide ion typically attacking the more substituted carbon of the halonium ion. chemistrysteps.com
Free radical halogenation can also be employed, particularly for the substitution of allylic or benzylic hydrogens. libretexts.org For example, the reaction of toluene (B28343) with chlorine in the presence of a radical initiator leads to the chlorination of the methyl group. libretexts.org Similarly, ethylbenzene (B125841) undergoes chlorination at the benzylic position. libretexts.org
Stereoselective Synthesis Approaches
The double bond in cinnamyl chloride can exist in either the (E) or (Z) configuration. Controlling the stereochemistry of this double bond is a critical aspect of its synthesis, as the biological activity and reactivity of the different isomers can vary significantly.
Enantioselective Catalysis in Related Systems
While the synthesis of chiral cinnamyl chloride itself is not the primary focus, the principles of enantioselective catalysis are highly relevant to the synthesis of related chiral allylic chlorides. Asymmetric catalysis offers a powerful tool for preparing enantiomerically enriched compounds. For instance, protocols for the enantioselective synthesis of chiral allylic chlorides from allylic alcohols have been developed. acs.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.
The development of stereoselective methods for the synthesis of multisubstituted allylic boronates, which are precursors to a variety of organic compounds, also demonstrates the potential for controlling stereochemistry in allylic systems. acs.org Copper(I)-catalyzed three-component coupling reactions have been shown to produce sterically congested allylic boronates with high regio- and stereoselectivity. acs.org
Control of (E)/(Z) Stereochemistry in Preparative Routes
The synthesis of cinnamyl chloride often results in a mixture of (E) and (Z) isomers. The (E) isomer is generally the more thermodynamically stable and is often the major product. However, specific synthetic methods can be employed to favor the formation of the less stable (Z) isomer.
One strategy to achieve the (Z) isomer is through visible light-promoted photocatalytic E to Z isomerization. nih.govresearchgate.net This method utilizes an iridium photosensitizer to efficiently convert (E)-cinnamyl ethers and alcohols into their (Z) counterparts with high stereoselectivity. nih.gov This approach is scalable and provides a powerful tool for accessing the less stable isomer. nih.gov
Traditional synthetic methods can also be manipulated to influence the E/Z ratio. The choice of reagents and reaction conditions in the chlorination of cinnamyl alcohol can affect the stereochemical outcome. For example, the Kocienski-Julia olefination reaction provides a route to allylic alcohols and ethers with high (E)-selectivity. organic-chemistry.org Furthermore, the stereochemistry of vinylsilanes can be controlled through various methods, which can then be converted to the desired alkene stereoisomer. acs.org
Incorporation of Isotopic Labels in Synthetic Pathways
Isotopically labeled compounds are invaluable tools in mechanistic studies and metabolic research. The synthesis of isotopically labeled "Benzene, (3-chloro-1-propenyl)-" can be achieved by incorporating isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or chlorine-37 (³⁷Cl) into the synthetic pathway.
For example, to introduce a deuterium label at a specific position, a deuterated starting material can be used. A kinetic isotope effect was observed in the isomerization of a deuterated allylic chloride, indicating that the deprotonation step is rate-determining. acs.org The synthesis of isotopically labeled 3-chloro-1,2-propanediol (B139630) fatty acid diesters has also been reported, demonstrating the feasibility of incorporating isotopes into related structures.
The synthesis would follow the established routes, with the isotopic label being introduced at an appropriate stage. For instance, using deuterated cinnamyl alcohol in a chlorination reaction would lead to the corresponding deuterated cinnamyl chloride. The position of the label would depend on the specific deuterated precursor used.
Organometallic Reagent Generation and Utility (e.g., Organolithium Intermediates)
Organometallic reagents, particularly organolithium and Grignard reagents, are powerful tools for the formation of carbon-carbon bonds, providing a versatile route to the synthesis of precursors for Benzene, (3-chloro-1-propenyl)-. These reactions typically involve the nucleophilic addition of the organometallic compound to a carbonyl group, followed by a subsequent transformation to introduce the chloro substituent.
A primary precursor for the synthesis of Benzene, (3-chloro-1-propenyl)- is cinnamyl alcohol. Organometallic reagents are instrumental in constructing this precursor. The general principle involves the reaction of an organometallic reagent, which acts as a carbanion equivalent, with an aldehyde. libretexts.orgyoutube.com
Organolithium and Grignard Reagent Generation:
Organolithium reagents are typically prepared by the reaction of an organic halide with lithium metal. youtube.com Similarly, Grignard reagents are formed by reacting an organic halide with magnesium metal in an ether solvent. youtube.com These reagents are highly reactive and must be handled under anhydrous conditions.
Synthetic Routes to Cinnamyl Alcohol:
One common method involves the Grignard reaction between vinylmagnesium bromide and benzaldehyde (B42025). The vinyl Grignard reagent adds to the carbonyl carbon of benzaldehyde to form, after acidic workup, 1-phenyl-2-propen-1-ol. This allylic alcohol can then be isomerized to the more stable cinnamyl alcohol.
Another powerful method is the Wittig reaction . masterorganicchemistry.comwikipedia.orglumenlearning.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To synthesize a precursor to cinnamyl alcohol, benzaldehyde can be reacted with an appropriate ylide. The ylide itself is generated by treating a phosphonium (B103445) salt with a strong base, such as n-butyllithium. lumenlearning.com The reaction is highly versatile and allows for the specific formation of the carbon-carbon double bond. masterorganicchemistry.comlibretexts.org
| Reagent 1 | Reagent 2 | Intermediate Product | Reaction Type |
| Vinylmagnesium Bromide | Benzaldehyde | 1-Phenyl-2-propen-1-ol | Grignard Reaction |
| (Chloromethyl)triphenylphosphonium chloride | Benzaldehyde | (E/Z)-1-chloro-3-phenylprop-1-ene | Wittig Reaction |
| Acetaldehyde | Phenyllithium | 1-Phenylethan-1-ol | Organolithium Addition |
This table illustrates potential organometallic reactions for the synthesis of precursors to Benzene, (3-chloro-1-propenyl)-.
Conversion to Benzene, (3-chloro-1-propenyl)-:
Once cinnamyl alcohol is obtained, it can be readily converted to Benzene, (3-chloro-1-propenyl)- (cinnamyl chloride) using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). These reagents replace the hydroxyl group of the alcohol with a chlorine atom.
Rearrangement-Driven Syntheses of Related Phenylalkenes
Rearrangement reactions offer an alternative and often elegant approach to the synthesis of phenylalkenes, which are structurally related to Benzene, (3-chloro-1-propenyl)-. These reactions involve the intramolecular migration of an atom or group, leading to a new constitutional isomer.
The Claisen rearrangement is a prominent example of a wikipedia.orgwikipedia.org-sigmatropic rearrangement. organic-chemistry.orgbyjus.com While the classic Claisen rearrangement involves allyl vinyl ethers, a variation with allyl phenyl ethers is well-documented. byjus.com Heating an allyl phenyl ether can lead to an ortho-allylphenol. byjus.com Studies on cinnamyloxynaphthalenes, which possess a phenyl group at the 3-position of the allyl group, have shown that both ortho- and para-rearranged products can be formed. scirp.org This demonstrates the feasibility of using Claisen-type rearrangements to construct substituted phenylpropene skeletons. The reaction proceeds through a concerted, pericyclic mechanism. organic-chemistry.org
The Meyer-Schuster rearrangement provides another pathway to α,β-unsaturated carbonyl compounds from propargyl alcohols. rsc.orgrsc.org A computational study has investigated the gold(I)-catalyzed Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol, which proceeds through an unexpected gold-oxetene intermediate. rsc.org The resulting α,β-unsaturated ketone or aldehyde could then be further functionalized to yield derivatives of phenylpropene. For instance, the carbonyl group could be reduced to an alcohol and subsequently chlorinated.
| Rearrangement Type | Starting Material Type | Product Type | Key Features |
| Claisen Rearrangement | Allyl Phenyl Ethers | o-Allylphenols | wikipedia.orgwikipedia.org-Sigmatropic, concerted mechanism |
| Meyer-Schuster Rearrangement | Propargyl Alcohols | α,β-Unsaturated Carbonyls | Acid- or metal-catalyzed |
| Cope Rearrangement | 1,5-Dienes | Isomeric 1,5-Dienes | wikipedia.orgwikipedia.org-Sigmatropic, can be coupled with Claisen |
This table summarizes key rearrangement reactions applicable to the synthesis of phenylalkene frameworks.
While these rearrangement reactions may not directly yield Benzene, (3-chloro-1-propenyl)-, they represent important strategic steps in the synthesis of the core phenylpropene structure, which can then be elaborated to the final target molecule through standard functional group transformations. For example, the phenolic hydroxyl group obtained from a Claisen rearrangement could be removed or converted to other functionalities. Similarly, the carbonyl group from a Meyer-Schuster rearrangement serves as a handle for further chemical modifications.
Reactivity and Mechanistic Investigations of Benzene, 3 Chloro 1 Propenyl
Nucleophilic Substitution Reactions at the Chlorinated Position
The chlorine atom in Benzene (B151609), (3-chloro-1-propenyl)- is susceptible to nucleophilic attack, leading to substitution reactions. The reactivity of the carbon-chlorine bond is a key area of investigation.
Detailed research findings indicate that the solvolysis of cinnamyl chloride in various aqueous solvent mixtures, such as ethanol, methanol (B129727), and acetone, proceeds primarily through an SN1-like mechanism. researchgate.net This is supported by the observation of a good correlation between the logarithm of the rate constant (log k) and the solvent ionizing power (YCl). researchgate.net The relatively low sensitivity to solvent nucleophilicity further suggests the formation of a carbocation intermediate. researchgate.net Specifically, the rate ratio [k40EW/k97TFE]Y, where EW is ethanol-water, is 1.48, which is consistent with an essentially SN1 reaction mechanism. researchgate.net
The reaction is believed to involve the formation of a contact ion pair, which then undergoes nucleophilic attack by the solvent. researchgate.net This is evidenced by the linear relationship observed between the reciprocal of product selectivities (1/S) and the molar ratio of the alcohol and water solvents. researchgate.net The absence of a rate depression in the presence of added chloride ions further supports the involvement of a contact ion pair in the product-forming step. researchgate.net
It is important to note that while aryl halides like chlorobenzene (B131634) are generally unreactive towards nucleophilic substitution under normal laboratory conditions, the allylic nature of the chloride in Benzene, (3-chloro-1-propenyl)- significantly enhances its reactivity. chemguide.co.uk The stability of the resulting allylic carbocation intermediate facilitates the SN1 pathway.
The following table summarizes the solvolysis data for cinnamyl chloride in different solvent systems:
| Solvent System | Rate Constant (k) at 25°C | Product Selectivity (S) |
| Aqueous Ethanol | Varies with composition | [Ether Product]/[Alcohol Product] x [Water]/[Ethanol] |
| Aqueous Methanol | Varies with composition | [Ether Product]/[Alcohol Product] x [Water]/[Methanol] |
| Aqueous Acetone | Varies with composition | Not specified |
| Aqueous TFE | Varies with composition | Not specified |
| TFE-Ethanol | Varies with composition | Not specified |
Electrophilic and Radical Addition Reactions Across the Alkene Moiety
The double bond in the propenyl chain of Benzene, (3-chloro-1-propenyl)- is a site for both electrophilic and radical addition reactions.
Hydrochlorination Mechanisms and Regioselectivity (e.g., Markovnikov and Anti-Markovnikov Additions)
The addition of hydrogen halides, such as hydrogen chloride (HCl), across the double bond of an unsymmetrical alkene typically follows Markovnikov's rule. leah4sci.comlibretexts.orgmasterorganicchemistry.com This rule states that the proton (H+) will add to the carbon atom that already has the greater number of hydrogen atoms, while the halide (Cl-) will add to the more substituted carbon atom. leah4sci.comlibretexts.orgmasterorganicchemistry.com This regioselectivity is governed by the formation of the more stable carbocation intermediate. masterorganicchemistry.com In the case of Benzene, (3-chloro-1-propenyl)-, protonation of the double bond can lead to two possible carbocations. The more stable carbocation will be the one where the positive charge is on the carbon atom adjacent to the benzene ring (benzylic position), due to resonance stabilization. Therefore, the chloride ion will preferentially attack this benzylic carbon, leading to the Markovnikov addition product.
Conversely, anti-Markovnikov addition can occur under specific conditions, such as in the presence of peroxides for HBr addition. youtube.com This proceeds through a radical mechanism where the bromine radical adds to the less substituted carbon, leading to the formation of the more stable radical intermediate. youtube.com While the radical addition of HBr is well-established, the conditions for anti-Markovnikov hydrochlorination are less common but can be achieved using specific catalytic systems. nih.gov
The regioselectivity of hydrochlorination can be summarized as follows:
| Reaction Condition | Mechanism | Major Product |
| Protic Acid (e.g., HCl) | Electrophilic Addition (Carbocation intermediate) | Markovnikov Product |
| Radical Initiator (e.g., Peroxides for HBr) | Radical Addition (Radical intermediate) | Anti-Markovnikov Product (for HBr) |
Stereochemical Outcomes of Addition Processes
The stereochemistry of addition reactions to the alkene in Benzene, (3-chloro-1-propenyl)- depends on the reaction mechanism.
Electrophilic Addition (e.g., Hydrochlorination): Reactions that proceed through a planar carbocation intermediate, such as the addition of HCl, typically result in a mixture of syn and anti addition products. youtube.com The nucleophile can attack the carbocation from either face with equal probability, leading to a racemic mixture if a new stereocenter is formed.
Radical Addition: Similar to electrophilic addition via a carbocation, radical addition also proceeds through a planar radical intermediate, leading to a mixture of syn and anti addition products. youtube.com
Halogenation (e.g., Addition of X₂): The addition of halogens like Br₂ or Cl₂ typically occurs via an anti-addition mechanism. youtube.com This involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face.
Hydroboration-Oxidation: This two-step reaction sequence results in syn-addition of a hydrogen and a hydroxyl group across the double bond. leah4sci.com
The stereochemical outcomes are summarized in the table below:
| Reaction | Intermediate | Stereochemical Outcome |
| Hydrohalogenation (HX) | Carbocation | Syn and Anti Addition |
| Radical Addition | Radical | Syn and Anti Addition |
| Halogenation (X₂) | Halonium Ion | Anti Addition |
| Hydroboration-Oxidation | Organoborane | Syn Addition |
Rearrangement Chemistry
The carbocation intermediates formed during reactions of Benzene, (3-chloro-1-propenyl)- can undergo rearrangements to form more stable species.
Carbonium Ion Mediated Rearrangements
Carbocation rearrangements are a common phenomenon in organic chemistry, driven by the migration of a hydride (H⁻) or an alkyl group to an adjacent carbocation center to form a more stable carbocation. libretexts.orglibretexts.org In reactions involving Benzene, (3-chloro-1-propenyl)-, if a less stable carbocation is initially formed, it can rearrange. For example, in Friedel-Crafts alkylation reactions using related compounds like 1-chloropropane (B146392) and benzene, the initially formed primary carbocation rearranges to a more stable secondary carbocation, leading to the formation of isopropylbenzene instead of n-propylbenzene. msu.edu Similarly, carbocations generated from Benzene, (3-chloro-1-propenyl)- could potentially undergo hydride shifts to form a more stable, resonance-stabilized benzylic carbocation if not already formed. libretexts.orgpressbooks.pub
Allylic Rearrangements and Isomerizations
The allylic system in Benzene, (3-chloro-1-propenyl)- makes it susceptible to allylic rearrangements. In an SN1 reaction, the departure of the chloride leaving group forms a resonance-stabilized allylic carbocation. The incoming nucleophile can then attack at either of the two carbons that share the positive charge, potentially leading to a mixture of isomeric products. This means that a reaction starting with (3-chloro-1-propenyl)benzene could yield a product where the nucleophile has attached at the C1 position (the original position of the chlorine) or at the C3 position, with a corresponding shift of the double bond.
The extent of this rearrangement depends on the reaction conditions and the nature of the nucleophile. The study of solvolysis of cinnamyl chloride indicates that product formation occurs via a contact ion pair, which can influence the regioselectivity of the nucleophilic attack. researchgate.net
Transition Metal-Catalyzed Rearrangements (e.g., Palladium-Mediated Processes)
Benzene, (3-chloro-1-propenyl)-, also known as cinnamyl chloride, serves as a versatile substrate in transition metal-catalyzed rearrangements, particularly those mediated by palladium. These reactions often proceed through the formation of a π-allylpalladium complex, which can then undergo various transformations.
A key example is the palladium-catalyzed reaction of cinnamyl chloride with aryl and alkenylgold(I) phosphanes. In the presence of a palladium catalyst in tetrahydrofuran (B95107) (THF), this reaction regioselectively yields the α-substitution product. sigmaaldrich.com The formation of the bis[cinnamyl palladium(II) chloride] dimer is a critical intermediate in many of these processes. sigmaaldrich.com This dimer can be prepared by reacting cinnamyl chloride with palladium chloride and lithium chloride in aqueous ethanol. researchgate.net
Palladium(π-cinnamyl) chloride dimer is a versatile catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com For instance, it can catalyze ammonia (B1221849) cross-coupling reactions to synthesize arylamines and the conversion of aryl triflates to fluorides. sigmaaldrich.com The development of new palladium catalysts, often involving chelating phosphine (B1218219) ligands, has enabled the efficient cyanation of aryl chlorides, including non-activated and deactivated ones, using simple potassium cyanide. nih.gov
Recent advancements include the use of visible light photocatalysis for the diastereoselective isomerization of acyclic cinnamyl chlorides into anti-chloro-cyclopropanes. This method operates under mild conditions and exhibits broad functional group compatibility, proceeding through an energy transfer mechanism from a photocatalyst to the cinnamyl chloride substrate. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions Involving Cinnamyl Chloride Derivatives
| Reaction Type | Catalyst System | Substrates | Product(s) | Yield (%) | Reference |
| Cross-Coupling | Palladium(π-cinnamyl) chloride dimer | Aryl triflates | Aryl fluorides | Not specified | sigmaaldrich.com |
| Cross-Coupling | Palladium(π-cinnamyl) chloride dimer | Ammonia | Arylamines | Not specified | sigmaaldrich.com |
| Cyanation | Pd catalyst with chelating phosphine ligands | Aryl chlorides, KCN | Aryl cyanides | Not specified | nih.gov |
| α-Substitution | Palladium catalyst | Cinnamyl chloride, Aryl/Alkenylgold(I) phosphanes | α-substituted products | Not specified | sigmaaldrich.com |
| Isomerization | Iridium photocatalyst | Acyclic cinnamyl chlorides | anti-chloro-cyclopropanes | High | nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder Reactivity with Conjugated Diene Systems)
The (3-chloro-1-propenyl)benzene molecule contains a dienophilic alkene moiety, making it a potential participant in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
While direct studies on the Diels-Alder reactivity of Benzene, (3-chloro-1-propenyl)- are not extensively detailed in the provided results, the principles of the reaction suggest its potential. For a successful Diels-Alder reaction, the diene must be in the s-cis conformation. wikipedia.org The reaction is thermally allowed and proceeds in a concerted fashion. wikipedia.org
Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride can catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. wikipedia.org Intramolecular Diels-Alder reactions involving cinnamyl derivatives have also been explored, for instance, in the cyclization of trans-cinnamyl phenylpropiolates. acs.org
Table 2: General Features of the Diels-Alder Reaction
| Feature | Description |
| Reaction Type | [4+2] Cycloaddition |
| Reactants | Conjugated diene and a dienophile |
| Product | Substituted cyclohexene (B86901) derivative |
| Key Requirement for Diene | Must be able to adopt the s-cis conformation |
| Dienophile Activation | Electron-withdrawing groups enhance reactivity |
| Catalysis | Can be catalyzed by Lewis acids |
Functional Group Transformations and Derivatizations
The chloro- group in Benzene, (3-chloro-1-propenyl)- is a reactive functional group that can be readily transformed into a variety of other functionalities. These transformations are crucial for the synthesis of diverse organic molecules.
One common transformation is the conversion to other halides. For example, a one-pot procedure has been developed for the conversion of aryl chlorides to aryl iodides. organic-chemistry.org This involves a palladium-catalyzed silylation followed by treatment with iodine chloride (ICl). organic-chemistry.org
Nucleophilic substitution reactions are also prevalent. The chloride can be displaced by various nucleophiles to introduce new functional groups. For instance, cinnamyl chloride can be used in the synthesis of esters and amides, although often cinnamoyl chloride is used for these transformations.
The synthesis of cinnamyl chloride itself can be achieved from cinnamyl alcohol by reaction with thionyl chloride. google.com This reaction can be performed under solvent-free conditions, offering an environmentally friendlier route. google.com Another synthetic approach starts from cinnamic acid, which is first converted to cinnamoyl chloride and then reduced and chlorinated.
Furthermore, palladium-catalyzed silylation of aryl chlorides using hexamethyldisilane (B74624) provides a route to aryltrimethylsilanes, which are valuable intermediates in organic synthesis. organic-chemistry.org This reaction is tolerant of various functional groups. organic-chemistry.org
Table 3: Selected Functional Group Transformations of Cinnamyl Chloride and Related Compounds
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Aryl Chlorides | 1. Pd catalyst, hexamethyldisilane; 2. ICl | Aryl Iodides | Halogen Exchange | organic-chemistry.org |
| Cinnamyl Alcohol | Thionyl chloride | Cinnamyl Chloride | Chlorination | google.com |
| Aryl Chlorides | Pd catalyst, hexamethyldisilane | Aryltrimethylsilanes | Silylation | organic-chemistry.org |
| Cinnamic Acid | 1. Thionyl chloride; 2. Reduction; 3. Chlorination | Cinnamyl Chloride | Multi-step Synthesis |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Benzene (B151609), (3-chloro-1-propenyl)-. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule can be constructed.
The ¹H NMR spectrum of (E)-(3-chloro-1-propenyl)benzene provides key information about the electronic environment and connectivity of the hydrogen atoms. The spectrum is characterized by signals in the aromatic region corresponding to the phenyl group and in the vinylic and allylic regions for the propenyl side chain. chemicalbook.com
The aromatic protons typically appear as a complex multiplet between 7.08 and 7.54 ppm. The vinylic protons, which are part of the carbon-carbon double bond, show distinct signals. The proton on the carbon adjacent to the phenyl group (C1) and the adjacent vinylic proton (C2) exhibit a large coupling constant (J), characteristic of a trans configuration. For instance, a J-coupling value of 15.6 Hz between the signals at approximately 6.60 ppm and 6.30 ppm confirms the (E)-isomer geometry. The methylene (B1212753) protons (CH₂Cl) adjacent to the chlorine atom appear as a doublet at around 4.20 ppm, with coupling to the adjacent vinylic proton (J = 6.6 Hz). chemicalbook.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons and the three carbons of the propenyl chain. The carbon atoms of the benzene ring typically resonate in the range of 126-136 ppm. docbrown.info The carbon attached to the chlorine atom (C3) is expected to be in the range of 45-50 ppm, while the sp² hybridized carbons of the double bond (C1 and C2) will appear further downfield, typically between 120 and 140 ppm. Quaternary carbons, such as the aromatic carbon to which the propenyl group is attached, often show signals of lower intensity. youtube.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for (E)-Benzene, (3-chloro-1-propenyl)-
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) (Predicted/Typical) | Multiplicity/Coupling Constants (J in Hz) |
|---|---|---|---|
| Aromatic-H | 7.08 - 7.54 | 126.0 - 129.0 | Multiplet |
| Vinylic-H (C1-H) | ~6.60 | ~135.0 | Doublet, J ≈ 15.6 |
| Vinylic-H (C2-H) | ~6.30 | ~125.0 | Doublet of triplets, J ≈ 15.6, 6.6 |
| Allylic-H (C3-H₂) | ~4.20 | ~45.0 | Doublet, J ≈ 6.6 |
| Aromatic-C (ipso) | - | ~136.0 | - |
| Aromatic-C | - | 126.0 - 129.0 | - |
Note: This data is compiled from typical values and available spectral information. chemicalbook.comdocbrown.infonih.gov
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in Benzene, (3-chloro-1-propenyl)-, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly informative. huji.ac.illibretexts.org
A COSY spectrum reveals correlations between protons that are spin-spin coupled, typically through two to three bonds. For (E)-(3-chloro-1-propenyl)benzene, the COSY spectrum would show a cross-peak between the vinylic protons on C1 and C2, confirming their direct connectivity. Furthermore, a correlation would be observed between the vinylic proton on C2 and the allylic protons on C3, establishing the structure of the propenyl chain. huji.ac.il
An HSQC spectrum maps the correlation between protons and the carbon atoms to which they are directly attached. usda.gov This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.20 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, confirming this as the CH₂Cl group. Similarly, the vinylic proton signals would correlate with their corresponding sp² carbon signals. nih.gov
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nist.gov It is a powerful tool for determining the absolute configuration of enantiomers in solution. chemicalbook.comdocbrown.info
Benzene, (3-chloro-1-propenyl)- is an achiral molecule and therefore does not exhibit a VCD spectrum. A VCD analysis would only be relevant if a chiral center were introduced into the molecule, for example, by substitution on the propenyl chain or the phenyl ring, leading to the formation of enantiomers. To date, no VCD studies have been reported in the scientific literature for Benzene, (3-chloro-1-propenyl)-, which is consistent with its achiral nature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
IR and UV-Vis spectroscopy are used to identify the functional groups present in Benzene, (3-chloro-1-propenyl)- and to characterize its electronic properties.
The Infrared (IR) spectrum reveals the vibrational modes of the molecule's bonds. nih.gov The NIST Chemistry WebBook provides a reference condensed-phase IR spectrum for this compound. nist.gov Key absorption bands confirm the presence of the benzene ring and the chloro-propenyl side chain.
Aromatic C-H stretching: Peaks are typically observed above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹.
C=C stretching (aromatic and vinylic): Strong absorptions appear in the 1450-1600 cm⁻¹ region.
C-H bending (out-of-plane): Bands in the 690-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
C-Cl stretching: A band corresponding to the carbon-chlorine bond is expected in the 600-800 cm⁻¹ region.
Trans-vinylic C-H bending: A characteristic strong absorption is typically seen around 965 cm⁻¹.
The Ultraviolet-Visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule. The phenyl group and the conjugated double bond in Benzene, (3-chloro-1-propenyl)- give rise to characteristic absorptions in the UV region. Aromatic compounds typically show a strong absorption band around 200-220 nm (E-band) and a weaker, more structured band between 250-280 nm (B-band). For Benzene, (3-chloro-1-propenyl)-, due to the conjugation of the double bond with the benzene ring, a shift in the absorption maxima to longer wavelengths (a bathochromic shift) is expected compared to benzene itself. The primary absorption peak for closely related compounds is often observed around 250-270 nm in solvents like ethanol. researchgate.netspkx.net.cn
Table 2: Key Spectroscopic Data for Benzene, (3-chloro-1-propenyl)-
| Spectroscopic Technique | Characteristic Features | Reference |
|---|---|---|
| Infrared (IR) | Aromatic C-H stretch (~3050 cm⁻¹), C=C stretch (~1600, 1495, 1450 cm⁻¹), trans C-H bend (~965 cm⁻¹), C-Cl stretch (~740 cm⁻¹) | nist.govnih.gov |
| Ultraviolet-Visible (UV-Vis) | Expected λ_max ~250-270 nm due to conjugated π-system | researchgate.net |
Note: Data is based on reference spectra and typical values for the contained functional groups.
Mass Spectrometry (MS) and Hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture. nist.gov
The electron ionization (EI) mass spectrum of Benzene, (3-chloro-1-propenyl)- shows a molecular ion peak [M]⁺ at m/z 152, corresponding to the molecular weight of the compound (C₉H₉Cl). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak is observed at m/z 154 with about one-third the intensity of the [M]⁺ peak. chemeo.com
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include the loss of a chlorine atom and cleavage of the propenyl chain.
[M-Cl]⁺: Loss of a chlorine radical leads to the formation of the cinnamyl cation at m/z 117, which is often the base peak (the most abundant ion). nih.govchemicalbook.com
Tropylium (B1234903) Ion Formation: The ion at m/z 117 can rearrange to the stable tropylium ion. Further fragmentation of this ion can lead to peaks at m/z 91 (loss of acetylene) and other smaller fragments characteristic of aromatic compounds. youtube.com
Other Fragments: Peaks at m/z 115 (loss of HCl) and 77 (phenyl cation) are also commonly observed. chemicalbook.com
GC-MS analysis is well-suited for this volatile compound. In a GC-MS system, the sample is first separated on a GC column based on boiling point and polarity. The separated components then enter the mass spectrometer for detection. This technique is invaluable for confirming the identity of Benzene, (3-chloro-1-propenyl)- in a sample and for identifying and quantifying any impurities, such as isomers or related synthesis byproducts. docbrown.info The NIST database indicates a standard non-polar Kovats retention index of 1262 for this compound. nih.gov
Table 3: Major Ions in the Mass Spectrum of Benzene, (3-chloro-1-propenyl)-
| m/z | Relative Intensity | Proposed Fragment | Reference |
|---|---|---|---|
| 154 | Low | [C₉H₉³⁷Cl]⁺ (M+2) | nih.govchemeo.com |
| 152 | Moderate | [C₉H₉³⁵Cl]⁺ (Molecular Ion) | nih.govchemicalbook.com |
| 117 | High (Base Peak) | [C₉H₉]⁺ (Loss of Cl) | nih.govchemicalbook.com |
| 115 | Moderate | [C₉H₈]⁺ (Loss of HCl) | nih.govchemicalbook.com |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) | youtube.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation, Purity Assessment, and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for the separation, quantification, and purity assessment of Benzene, (3-chloro-1-propenyl)-. These methods are particularly useful for analyzing non-volatile or thermally unstable impurities that are not suitable for GC analysis. nih.govnih.gov
A reverse-phase (RP) HPLC method is typically employed for this compound. nih.gov In this setup, a non-polar stationary phase (like C18 or a specialized mixed-mode column such as Newcrom R1) is used with a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. nih.govturkjps.org The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). nih.gov
This HPLC method can be used to:
Assess Purity: By integrating the area of the main peak corresponding to Benzene, (3-chloro-1-propenyl)- and comparing it to the total area of all peaks, the purity of the sample can be accurately determined.
Profile Impurities: The high resolution of HPLC allows for the separation of closely related impurities, such as geometric isomers (cis vs. trans), positional isomers, or byproducts from the synthesis, such as cinnamyl alcohol. turkjps.orggoogle.com
Perform Quantitation: Using a calibration curve generated from standards of known concentration, the exact amount of Benzene, (3-chloro-1-propenyl)- in a sample can be quantified.
UPLC , which utilizes smaller particle size columns (typically < 2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. The methods developed for HPLC are generally scalable to UPLC systems, allowing for rapid quality control and high-throughput screening. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzene, (3-chloro-1-propenyl)- |
| cinnamyl chloride |
| (E)-(3-chloro-1-propenyl)benzene |
| cinnamyl alcohol |
| benzene |
| acetylene |
| acetonitrile |
| water |
| phosphoric acid |
| formic acid |
| carbon |
| chlorine |
| hydrogen |
| tropylium ion |
| phenyl cation |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations are crucial for understanding a molecule's stability, reactivity, and physical properties.
Density Functional Theory (DFT) Applications in Predicting Energetics and Geometries
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. chem8.orgnih.govnih.gov For a molecule like Benzene (B151609), (3-chloro-1-propenyl)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine its most stable geometric structure (conformation). nih.gov
These calculations would involve optimizing the geometry of various possible conformers, which arise from the rotation around the single bonds, particularly the C-C bond connecting the propenyl chain to the benzene ring and the C-C bond within the propenyl chain. The relative energies of these conformers can then be calculated to identify the global minimum energy structure, which represents the most populated conformation at equilibrium. For instance, in studies of related molecules like allylbenzene, the minimum energy conformer has been found to have the allyl group oriented nearly perpendicular to the plane of the benzene ring. dtic.mil
Table 1: Representative DFT-Calculated Energetic and Geometric Parameters for Analogous Substituted Propenylbenzenes. (Note: This table presents hypothetical data based on typical results for similar molecules to illustrate the type of information obtained from DFT calculations.)
| Parameter | Value | Description |
| Relative Energy (Conformer 1) | 0.00 kcal/mol | The most stable conformer, set as the reference energy. |
| Relative Energy (Conformer 2) | +1.5 kcal/mol | A higher energy conformer, less populated at room temperature. |
| Dihedral Angle (Cortho-Cipso-Cα-Cβ) | ~90° | The angle describing the orientation of the propenyl group relative to the benzene ring in the most stable conformer. |
| Bond Length (C=C) | ~1.34 Å | The length of the carbon-carbon double bond in the propenyl chain. |
| Bond Length (C-Cl) | ~1.78 Å | The length of the carbon-chlorine bond. |
Ab Initio Methods (e.g., MP2) for Steric and Electronic Interactions
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide more accurate descriptions of subtle electronic and steric effects. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that accounts for electron correlation, which is crucial for accurately describing non-covalent interactions.
For Benzene, (3-chloro-1-propenyl)-, MP2 calculations would be valuable for probing the intricate balance between steric hindrance (e.g., between the chlorine atom and the benzene ring) and electronic interactions (e.g., hyperconjugation between the propenyl chain and the aromatic system). These calculations can refine the geometries and relative energies obtained from DFT, providing a more detailed picture of the factors governing the conformational preferences of the molecule.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways and the characterization of transition states. nih.gov For Benzene, (3-chloro-1-propenyl)-, a key reaction of interest would be electrophilic addition to the double bond. libretexts.orgyoutube.com
By modeling the approach of an electrophile (e.g., H⁺ from a Brønsted acid) to the propenyl double bond, computational methods can elucidate the step-by-step mechanism of the reaction. youtube.com This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. Such studies on analogous systems, like the addition of HBr to alkenes, have shown that the reaction proceeds through a carbocation intermediate. libretexts.org
Stereochemical Prediction and Conformational Dynamics
The presence of a double bond in Benzene, (3-chloro-1-propenyl)- gives rise to the possibility of E and Z isomers. Computational methods can predict the relative stabilities of these stereoisomers. Furthermore, the molecule possesses conformational flexibility due to rotation around its single bonds.
Computational techniques can be used to explore the conformational landscape and predict the outcomes of stereoselective reactions. For instance, in the aziridination of β-substituted styrenes, a related class of compounds, changes in diastereoselectivity have been rationalized by probing the transition state geometries. researchgate.net Similarly, computational models can predict the stereochemical outcomes of reactions involving Benzene, (3-chloro-1-propenyl)-.
Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide insights into the conformational dynamics of the molecule. yorku.ca These simulations can reveal the timescales of conformational changes and the populations of different conformers at a given temperature.
Intermolecular Interactions and Adduct Formation with Lewis and Brønsted Acids
The interaction of Benzene, (3-chloro-1-propenyl)- with Lewis and Brønsted acids is crucial for understanding its reactivity in acidic environments. Lewis acids can coordinate with the chlorine atom or the π-system of the double bond or benzene ring, while Brønsted acids can protonate the double bond. nih.gov
Computational studies can model the formation of adducts between the molecule and various acids. brandeis.edu For example, calculations can determine the geometry and binding energy of the complex formed between Benzene, (3-chloro-1-propenyl)- and a Lewis acid like aluminum chloride. researchgate.net This information is vital for understanding catalytic processes where such interactions play a key role. Similarly, the protonation of the double bond by a Brønsted acid can be modeled to understand the initial step of acid-catalyzed addition reactions. nih.gov
Spectroscopic Property Simulations and Validation with Experimental Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. cardiff.ac.uk By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm the identity and structure of a compound. researchgate.netarxiv.org
For Benzene, (3-chloro-1-propenyl)-, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted shifts can be compared to experimental data to aid in the assignment of signals and confirm the connectivity of the molecule.
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for an Analogous Compound (e.g., Cinnamyl Alcohol). (Note: This table illustrates the typical comparison between simulated and experimental data.)
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (Vinyl H) | 6.45 ppm | 6.42 ppm |
| ¹³C NMR Chemical Shift (Vinyl C) | 129.8 ppm | 129.5 ppm |
| IR Stretching Frequency (C=C) | 1655 cm⁻¹ | 1650 cm⁻¹ |
| IR Stretching Frequency (C-Cl) | 740 cm⁻¹ | 735 cm⁻¹ |
Similarly, the vibrational frequencies and their corresponding IR intensities can be computed to generate a theoretical IR spectrum. researchgate.netcam.ac.uknih.gov Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformers or by refining the level of theory used in the calculations. This iterative process of prediction and validation is a powerful approach for detailed structural elucidation.
Applications in Complex Organic Synthesis
Role as an Intermediate in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
Benzene (B151609), (3-chloro-1-propenyl)- serves as a crucial intermediate in the synthesis of various pharmaceutical precursors and active pharmaceutical ingredients (APIs). Its utility is highlighted in the preparation of compounds with potential therapeutic activities. For instance, it is a known impurity in the synthesis of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov
The reactivity of the allylic chloride group allows for its facile substitution by various nucleophiles, a key step in building more complex molecular architectures. This property is exploited in the synthesis of cinnamylpiperazine (B8809312) derivatives, which have shown potential in improving blood circulation and myocardial nutrition, making them valuable in treating coronary and certain cardiac insufficiencies. google.com The synthesis often involves the reaction of cinnamyl chloride with a piperazine (B1678402) derivative. google.comnih.gov
Furthermore, derivatives of this compound, such as cinnamide-fluorinated compounds, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.govacs.org These studies underscore the importance of the cinnamyl scaffold, derived from benzene, (3-chloro-1-propenyl)-, in the development of new anticancer agents. nih.govacs.org
Building Block for Heterocyclic Compounds and Cyclic Systems (e.g., Oxetanes, Morpholine (B109124), and Piperidine (B6355638) Derivatives)
The chemical reactivity of benzene, (3-chloro-1-propenyl)- makes it a valuable precursor for the synthesis of a variety of heterocyclic and cyclic systems, which are core structures in many biologically active molecules.
Oxetanes: While direct synthesis of oxetanes from benzene, (3-chloro-1-propenyl)- is not commonly documented, the broader class of allylic halides is instrumental in constructing the 1,3-diol precursors necessary for oxetane (B1205548) ring formation through Williamson ether synthesis. illinois.eduacs.org This intramolecular cyclization is a key strategy for creating the strained four-membered ether ring. magtech.com.cnnih.gov
Morpholine Derivatives: Benzene, (3-chloro-1-propenyl)- and its derivatives are used in the synthesis of morpholines, which are prevalent in many pharmaceutical products. chemrxiv.org The synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which act as inhibitors of monoamine reuptake, showcases the utility of cinnamyl-type structures. nih.gov The general approach often involves the reaction of a substituted cinnamyl chloride with an appropriate amino alcohol. researchgate.netorganic-chemistry.orgresearchgate.net
Piperidine Derivatives: The piperidine scaffold is another important heterocycle in medicinal chemistry, and benzene, (3-chloro-1-propenyl)- serves as a key building block for its derivatives. organic-chemistry.org Cinnamylpiperazine, for example, can be prepared by reacting cinnamyl chloride with an excess of piperazine. google.com These derivatives have been investigated for a range of pharmacological activities, including antidepressant-like effects. anadolu.edu.tr The synthesis often involves the alkylation of a piperidine nitrogen with the cinnamyl chloride. google.comresearchgate.net
Contributions to Enantioselective Total Synthesis Strategies
Benzene, (3-chloro-1-propenyl)- and related cinnamyl derivatives are valuable components in enantioselective total synthesis, where the precise three-dimensional arrangement of atoms is crucial for the biological activity of the target molecule.
The development of enantioselective methods for the synthesis of morpholine and piperidine derivatives often utilizes cinnamyl-based substrates. For instance, an enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are dual serotonin and noradrenaline reuptake inhibitors, has been developed. nih.gov This synthesis relies on a highly specific enzyme-catalyzed resolution of a racemic morpholine precursor. nih.gov
In the realm of piperidine synthesis, palladium-catalyzed reactions involving η3-allyl ligands, which can be generated from cinnamyl-type precursors, allow for the intramolecular trapping with nitrogen nucleophiles to produce cinnamyl amines with good yields. organic-chemistry.org These strategies are significant as the resulting structures are found in various alkaloid natural products. organic-chemistry.org
Precursor for the Generation of Functionalized Organometallic Reagents
The chloro-substituted propenyl chain in benzene, (3-chloro-1-propenyl)- allows for its conversion into functionalized organometallic reagents, most notably Grignard reagents. sigmaaldrich.com These reagents are powerful tools in organic synthesis for the formation of new carbon-carbon bonds.
The preparation of a Grignard reagent from benzene, (3-chloro-1-propenyl)- would involve its reaction with magnesium metal in an ether solvent. sigmaaldrich.com The resulting organomagnesium halide, cinnamylmagnesium chloride, is a potent nucleophile. It can react with a wide range of electrophiles, such as aldehydes and ketones, to introduce the cinnamyl group into a new molecule. sigmaaldrich.com This reaction is fundamental in building more complex carbon skeletons. For example, the reaction of cinnamylmagnesium chloride with an appropriate electrophile could be a key step in the synthesis of various pharmaceutical intermediates and other specialized organic molecules.
Utility in the Synthesis of Specialized Organic Molecules (e.g., Fragrance and Flavor Precursors)
The cinnamyl moiety, derived from benzene, (3-chloro-1-propenyl)-, is a key structural feature in many fragrance and flavor compounds. While direct use of the chloro-compound in final fragrance formulations is unlikely due to its reactivity, it serves as a crucial intermediate in the synthesis of more stable and olfactorily desirable molecules.
Cinnamic acid derivatives, which can be synthesized from cinnamyl precursors, are widely used in the fragrance industry. beilstein-journals.org For instance, the invention of novel 4-alkyl 1-(3-methoxy-2-propen-1-yl)benzene compounds for use in perfume compositions highlights the importance of the substituted cinnamyl structure. google.com The synthesis of such compounds often involves the modification of the side chain of a cinnamyl derivative, which can be sourced from benzene, (3-chloro-1-propenyl)-. The transformation of the chloro group into other functionalities like esters or ethers is a common strategy to produce the final fragrance ingredient.
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the environmental breakdown of Benzene (B151609), (3-chloro-1-propenyl)-. The primary abiotic pathways are photodegradation and hydrolysis.
Photodegradation involves the breakdown of chemical compounds by light energy. For Benzene, (3-chloro-1-propenyl)-, this process is influenced by the environmental matrix in which it is present.
Atmosphere: In the gas phase, volatile organic compounds like Benzene, (3-chloro-1-propenyl)- are susceptible to photo-oxidation. The primary mechanism is reaction with hydroxyl radicals (•OH), which are photochemically generated in the atmosphere. This reaction likely initiates the degradation cascade, leading to the formation of various smaller, oxygenated products. While specific atmospheric photodegradation rates for this compound are not readily available, its volatility suggests that this is a potential degradation pathway.
Aquatic Environments: In water, the photodegradation of Benzene, (3-chloro-1-propenyl)- can be influenced by the presence of dissolved organic matter, which can act as a photosensitizer. Studies on the related compound cinnamyl alcohol have shown that its photodegradation can be initiated by reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), leading to oxidation products like cinnamaldehyde (B126680) and cinnamic acid. researchgate.net A similar mechanism can be postulated for Benzene, (3-chloro-1-propenyl)-, where photo-induced reactions could lead to the formation of chlorinated analogues of these products.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The allyl chloride functional group in Benzene, (3-chloro-1-propenyl)- makes it susceptible to hydrolysis.
The hydrolysis of cinnamyl chloride can proceed through either a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2) mechanism, depending on the solvent polarity and nucleophilicity. In aqueous environments, the reaction likely involves the displacement of the chloride ion by a water molecule, leading to the formation of cinnamyl alcohol and hydrochloric acid. The rate of this reaction will be influenced by factors such as pH and temperature. The resulting cinnamyl alcohol is more amenable to further biodegradation.
Table 1: Postulated Abiotic Degradation Products of Benzene, (3-chloro-1-propenyl)-
| Degradation Pathway | Potential Transformation Products | Environmental Compartment |
| Photodegradation | Chlorinated cinnamaldehyde, Chlorinated cinnamic acid | Aquatic, Atmospheric |
| Hydrolysis | Cinnamyl alcohol, Hydrochloric acid | Aquatic, Soil |
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a crucial process for the ultimate removal of many organic pollutants from the environment. While specific studies on the microbial degradation of Benzene, (3-chloro-1-propenyl)- are scarce, the degradation pathways of structurally related compounds provide valuable insights.
The microbial breakdown of Benzene, (3-chloro-1-propenyl)- is expected to proceed through a series of enzymatic reactions. Based on the degradation of similar compounds like styrene (B11656) and other chlorinated aromatics, a plausible pathway can be proposed.
Initial attack could occur on either the propenyl side chain or the aromatic ring.
Side Chain Oxidation: Aerobic bacteria often initiate the degradation of styrene and related compounds by oxidizing the vinyl side chain. nih.gov A similar initial step for Benzene, (3-chloro-1-propenyl)- could involve monooxygenases or dioxygenases, leading to the formation of a chlorinated phenyl-propanediol. Subsequent dehydrogenation and cleavage reactions would further break down the side chain.
Aromatic Ring Dioxygenation: Alternatively, bacteria can attack the benzene ring directly. Aromatic ring-hydroxylating dioxygenases can introduce two hydroxyl groups onto the ring, forming a chlorinated dihydroxy-cyclohexadiene derivative. This is a common strategy for the degradation of aromatic hydrocarbons. unesp.br
Dehalogenation: The removal of the chlorine atom is a critical step in the detoxification of the molecule. This can occur either early in the pathway through reductive dechlorination under anaerobic conditions or later after the aromatic ring has been opened. nih.gov Aerobic dehalogenation can also occur, often catalyzed by specific dehalogenases.
Following these initial steps, the resulting intermediates, such as chlorinated catechols, would undergo ring cleavage by dioxygenases. The resulting aliphatic acids would then be channeled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide, water, and chloride ions.
Table 2: Potential Microbial Degradation Intermediates of Benzene, (3-chloro-1-propenyl)-
| Enzymatic Step | Potential Intermediates | Microbial Group |
| Side Chain Oxidation | Chlorinated phenyl-propanediol | Aerobic Bacteria |
| Aromatic Ring Dioxygenation | Chlorinated dihydroxy-cyclohexadiene | Aerobic Bacteria |
| Dehalogenation | Phenylpropene, Cinnamyl alcohol | Aerobic/Anaerobic Bacteria |
| Ring Cleavage | Chlorinated catechols, Aliphatic acids | Aerobic Bacteria |
A variety of enzymes are involved in the breakdown of chlorinated aromatic compounds. These enzymes often exhibit broad substrate specificity, allowing them to transform a range of xenobiotic compounds.
Oxygenases: Monooxygenases and dioxygenases are key enzymes in the initial stages of aerobic degradation of aromatic compounds. unesp.br They catalyze the incorporation of one or two atoms of molecular oxygen into the substrate, respectively, making the molecule more susceptible to further attack. For Benzene, (3-chloro-1-propenyl)-, these enzymes would be responsible for hydroxylating the aromatic ring or the propenyl side chain.
Dehydrogenases: These enzymes catalyze the oxidation of hydroxyl groups, for example, in the conversion of diol intermediates to the corresponding catechols.
Dehalogenases: These enzymes are crucial for the removal of chlorine atoms from the molecule. They can function through different mechanisms, including hydrolytic, reductive, or oxygenolytic dehalogenation. nih.gov
Ring-Cleavage Dioxygenases: These enzymes cleave the aromatic ring of catechol-like intermediates, a critical step in funneling the carbon skeleton into central metabolism.
The collective action of these enzymes results in the detoxification and eventual mineralization of the chlorinated compound.
The widespread introduction of synthetic compounds like Benzene, (3-chloro-1-propenyl)- into the environment has acted as a selective pressure for microorganisms to evolve new catabolic capabilities. The evolution of these degradation pathways often occurs through a "patchwork" mechanism. nih.gov
This involves the recruitment and assembly of genes from different pre-existing pathways. For example, a microorganism might acquire a gene for a dioxygenase from a pathway for the degradation of a natural aromatic compound and combine it with a dehalogenase gene from another organism. This genetic exchange can be facilitated by mobile genetic elements like plasmids and transposons.
Over time, these newly assembled pathways can be refined through mutation and selection, leading to more efficient degradation of the novel compound. The ability of microbial communities to evolve in this manner is a key factor in the natural attenuation of many xenobiotic pollutants. nih.gov
Factors Influencing Environmental Persistence and Transformation Kinetics
The persistence and rate of transformation of Benzene, (3-chloro-1-propenyl)- in the environment are influenced by a combination of abiotic and biotic factors. These include the chemical's inherent properties and the characteristics of the receiving environmental compartments such as water, soil, and air.
Abiotic Factors:
Hydrolysis: As an allylic chloride, Benzene, (3-chloro-1-propenyl)- is susceptible to hydrolysis, a chemical reaction with water. The rate of hydrolysis for allylic and benzylic halides is generally faster than for their saturated counterparts. The presence of the phenyl group can further influence the reaction rate. The pH of the surrounding water is a critical factor, with hydrolysis rates of similar organic chlorides often being significantly affected by acidic or alkaline conditions. nih.govresearchgate.netresearchgate.net For instance, studies on other organic chlorides have shown that the hydrolysis rate can be significantly faster under alkaline conditions. nih.gov The solvolysis of cinnamoyl chloride, a related compound, has been shown to be influenced by the solvent composition, with the rate being faster in more polar solvents like acetonitrile (B52724) compared to acetone. orientjchem.org
Photolysis: Sunlight can induce photochemical degradation of organic compounds. For aromatic compounds like Benzene, (3-chloro-1-propenyl)-, direct photolysis can occur through the absorption of UV radiation, leading to the cleavage of chemical bonds. Studies on cinnamyl chlorides have demonstrated that they can undergo photocatalytic isomerization to form cyclopropanes. acs.org The presence of photosensitizing agents in natural waters, such as humic acids, can also accelerate indirect photolysis. nih.gov
Oxidation: In the atmosphere, Benzene, (3-chloro-1-propenyl)- is expected to react with photochemically generated hydroxyl radicals (•OH), which is a primary degradation pathway for many volatile organic compounds. In aqueous environments, other reactive oxygen species can also contribute to its oxidation. researchgate.net
Biotic Factors:
Biodegradation: Microorganisms in soil and water play a crucial role in the degradation of organic pollutants. The structure of Benzene, (3-chloro-1-propenyl)- suggests that it can be utilized as a carbon and energy source by certain microbial populations. The rate and extent of biodegradation are dependent on factors such as the microbial community composition, population density, acclimation to the compound, and the availability of nutrients and oxygen. nih.govmdpi.com The degradation of chlorinated biphenyls, for example, has been shown to be dependent on the form of substrate administration, indicating that bioavailability is a key factor. nih.gov The degradation of other chlorinated compounds in soil has been observed to follow first-order kinetics, with half-lives varying with temperature. researchgate.net
Metabolism: The primary metabolic pathway for compounds like cinnamyl chloride likely involves hydrolysis to cinnamyl alcohol, which can then be further oxidized to cinnamaldehyde and cinnamic acid. These metabolites are generally more amenable to further biodegradation. nih.govnih.gov
| Factor | Influence on Persistence | Relevant Findings for Analogous Compounds |
| pH | Affects hydrolysis rate. | Hydrolysis of organic chlorides is often faster in alkaline conditions. nih.gov |
| Sunlight | Induces photolysis. | Cinnamyl chlorides can undergo photocatalytic isomerization. acs.org |
| Microbial Activity | Facilitates biodegradation. | Bioavailability and microbial community composition are key for degradation of chlorinated compounds. nih.gov |
| Temperature | Influences reaction rates. | Degradation of chlorinated herbicides in soil follows first-order kinetics with temperature-dependent half-lives. researchgate.net |
| Solvent Polarity | Affects solvolysis rates. | Solvolysis of cinnamoyl chloride is faster in more polar solvents. orientjchem.org |
Analytical Approaches for the Detection and Characterization of Degradation Products in Environmental Matrices
The identification and quantification of Benzene, (3-chloro-1-propenyl)- and its degradation products in complex environmental matrices such as soil and water require sophisticated analytical techniques. The primary degradation products expected are cinnamyl alcohol, cinnamaldehyde, and cinnamic acid.
Sample Preparation:
Effective extraction and cleanup are crucial steps to isolate the target analytes from interfering matrix components. For water samples, solid-phase extraction (SPE) is a common technique. cdc.govnih.gov For soil and sediment samples, methods like Soxhlet extraction, ultrasonic extraction, or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed. nih.govitrcweb.org
Chromatographic Separation and Detection:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. cdc.govnih.gov It offers high separation efficiency and provides structural information for identification through mass spectral libraries. For the analysis of degradation products like cinnamyl alcohol and cinnamaldehyde, derivatization may sometimes be used to improve their volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and more polar degradation products like cinnamic acid. nih.govresearchgate.netresearchgate.netjmpas.com Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile or methanol (B129727) and acidified water. nih.govnih.govresearchgate.netresearchgate.net Detection is often achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS or LC-MS/MS). nih.govnih.gov
The following table summarizes various analytical methods used for the determination of potential degradation products of Benzene, (3-chloro-1-propenyl)-.
| Analyte(s) | Analytical Method | Matrix | Sample Preparation | Key Methodological Details | Reference(s) |
| Cinnamaldehyde, Cinnamic Acid, Cinnamyl Alcohol | HPLC-UV | Cortex Cinnamomi | - | Column: Hypersil C18; Mobile Phase: Acetonitrile/0.1% Phosphoric Acid; Detection: 280 nm & 254 nm | researchgate.net |
| Cinnamaldehyde, Cinnamic Acid, 2-Methoxy Cinnamic Acid | UHPLC-MS/MS | Rat Whole Blood | Protein Precipitation | Column: Thermo Scientific C18; ESI+ and ESI- modes | nih.gov |
| Cinnamyl Alcohol Dehydrogenase Activity (measures cinnamaldehyde) | RP-HPLC | Soybean Roots | Single Extraction | Column: GLC-ODS (M); Mobile Phase: Methanol/Acetic Acid; Detection: 340 nm or 345 nm | nih.gov |
| Cinnamaldehyde, Coumarin, Cinnamyl Alcohol, Cinnamic Acid | HPLC-PDA | Cinnamon | Methanol Extraction | Column: C18 Sunfire; Mobile Phase: Ammonium Acetate/Methanol-Acetonitrile gradient | researchgate.net |
| Chlorothalonil and Metabolites | GC-MS and LC-MS | Soil and Water | Solid-Phase Extraction | GC-MS for less polar, LC-MS for more polar analytes | nih.gov |
| Chlorothalonil Metabolites | UHPLC-MS/MS | Soil and Water | SPE or QuEChERS | LOQs of 0.5 µg/kg in soil and 5-10 ng/L in water | nih.gov |
Future Research Perspectives and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of cinnamyl chloride often involves reagents and conditions that are misaligned with modern green chemistry principles. sigmaaldrich.com Future research will likely focus on creating more sustainable and efficient synthetic routes.
Current industrial methods include the reaction of cinnamyl alcohol with thionyl chloride, which can be performed under solvent-free conditions to increase yield and reduce waste. google.com Another approach involves reacting cinnamyl alcohol with concentrated hydrochloric acid in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride. google.com
Future methodologies could build upon these foundations by incorporating greener alternatives. Key areas for exploration include:
Alternative Chlorinating Agents: Replacing traditional reagents like thionyl chloride with more benign alternatives.
Green Solvents: Investigating the use of bio-based, renewable solvents such as Cyrene™ or natural deep eutectic solvents (NADES) to replace conventional organic solvents. sigmaaldrich.comresearchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to potentially shorten reaction times and reduce energy consumption. mdpi.com
Catalyst Development: Designing novel, recyclable catalysts to improve reaction efficiency and minimize waste. Research into solid-supported catalysts could simplify product purification and catalyst recovery.
A comparison of existing and potential future synthetic approaches is summarized below.
| Feature | Conventional Method (e.g., SOCl₂) | Emerging Sustainable Method |
| Reagents | Thionyl chloride, phosphorus pentachloride nii.ac.jp | Benign chlorinating agents, recyclable catalysts |
| Solvents | Dichloromethane, benzene (B151609) researchgate.netnih.gov | Solvent-free, or green solvents (e.g., Cyrene™, NADES) sigmaaldrich.comgoogle.comresearchgate.net |
| Energy Input | Conventional heating | Microwave irradiation, lower temperatures mdpi.com |
| Byproducts | Acidic gases (SO₂, HCl), organic waste google.com | Reduced volume, recyclable or less toxic byproducts |
| Atom Economy | Moderate | High |
Elucidation of Undiscovered Reactivity Patterns and Mechanistic Insights
While the basic reactivity of cinnamyl chloride as an allylic halide and a substituted benzene is understood, there remains considerable scope for discovering new transformations and understanding their underlying mechanisms. The molecule possesses multiple reactive sites: the carbon-chlorine bond, the carbon-carbon double bond, and the aromatic ring.
Known reactions include palladium-catalyzed regioselective substitution of the chloride with aryl and alkenylgold(I) phosphanes. sigmaaldrich.com The aromatic ring can undergo electrophilic substitution, with the reactivity and regioselectivity influenced by the (3-chloro-1-propenyl)- substituent. msu.edu
Future research could focus on:
Novel Cross-Coupling Reactions: Expanding the scope of metal-catalyzed cross-coupling reactions (e.g., using copper, nickel, or iron catalysts) with a wider range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Asymmetric Transformations: Developing enantioselective reactions, particularly at the allylic position, to produce chiral building blocks for the synthesis of complex molecules.
Tandem/Cascade Reactions: Designing reactions where multiple transformations occur in a single pot, leveraging the different reactive sites to build molecular complexity efficiently. An example could be an intramolecular Friedel-Crafts alkylation followed by further functionalization. msu.edu
Mechanistic Studies: Utilizing advanced spectroscopic and kinetic techniques to probe reaction intermediates, such as the benzonium ion in electrophilic substitution, and transition states. msu.edu This would provide a deeper understanding required for reaction optimization and the development of new catalysts.
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. While basic properties of cinnamyl chloride have been calculated, advanced modeling represents a significant frontier. chemeo.comnih.gov
Future research in this area should involve:
Machine Learning (ML) Models: Developing ML algorithms, trained on data from known halides, to predict physical properties (e.g., boiling point, solubility) and even the crystal structures of cinnamyl chloride derivatives. researchgate.netnih.gov This predictive capability can guide synthetic efforts toward molecules with desired characteristics.
Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the outcomes of unknown reactions. This can provide detailed mechanistic insights into its reactivity, for instance, in complex catalytic cycles.
Quantitative Structure-Property Relationship (QSPR): Building QSPR models to establish a mathematical relationship between the chemical structure of cinnamyl chloride analogues and their chemical behavior or physical properties.
The table below outlines potential applications of computational modeling for this compound.
| Modeling Technique | Application | Potential Outcome |
| Machine Learning | Prediction of physical properties for novel derivatives. researchgate.netnih.gov | Rapid screening of candidates for specific applications. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. | Rational design of catalysts and reaction conditions. |
| Molecular Dynamics (MD) | Simulation of interactions with solvents or biological macromolecules. | Understanding of solubility and potential bioactivity. |
| QSPR | Correlation of structural features with reactivity. | Predictive tool for designing new syntheses. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages in terms of safety, scalability, and process control. researchgate.net The integration of this technology with automated platforms is a key area for future development in the production of cinnamyl chloride and its derivatives.
Adapting the synthesis of cinnamyl chloride to a flow process could:
Enhance Safety: Allow for the safe use of hazardous reagents and better management of exothermic reactions due to superior heat exchange in microreactors. researchgate.net
Improve Consistency: Ensure constant product quality through steady-state operation and precise control over parameters like temperature, pressure, and stoichiometry. researchgate.net
Accelerate Optimization: Enable rapid screening of reaction conditions using automated systems.
Facilitate Multistep Synthesis: Couple multiple reaction steps in a continuous sequence, potentially including in-line purification, to create a fully automated synthesis platform. mdpi.com This could be used to generate libraries of cinnamyl chloride derivatives for high-throughput screening in drug discovery or materials science.
Exploration of Biocatalytic and Chemoenzymatic Approaches for Selective Transformations
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is a cornerstone of green chemistry, offering unparalleled selectivity under mild conditions. mdpi.com Chemoenzymatic synthesis combines the best of both worlds: the efficiency of traditional chemical synthesis and the selectivity of enzymes. nih.gov
For cinnamyl chloride, future research in this domain could explore:
Enzymatic Kinetic Resolution: Using enzymes like lipases to resolve racemic precursors of cinnamyl chloride, providing access to enantiomerically pure forms of the compound or its derivatives. nih.gov
Selective Enzymatic Reactions: Employing enzymes (e.g., oxidoreductases, hydrolases, dehalogenases) to perform highly specific transformations on the cinnamyl chloride molecule, such as stereoselective epoxidation of the double bond or hydroxylation of the phenyl ring.
Chemoenzymatic Cascades: Developing multistep syntheses where chemically synthesized cinnamyl chloride serves as a substrate for a subsequent enzymatic transformation. nih.gov For instance, its structural similarity to other allylic chlorides like farnesyl chloride suggests its potential as a substrate for enzymes used in terpene synthesis. nih.gov
The pursuit of these biocatalytic and chemoenzymatic strategies holds the promise of producing high-value, complex molecules from a readily available starting material in a sustainable and selective manner.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for producing (3-chloro-1-propenyl)benzene with high purity?
- Methodology : The compound is typically synthesized via chlorination of cinnamyl alcohol (3-phenyl-2-propen-1-ol) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purification involves fractional distillation under reduced pressure (15 mmHg), yielding a boiling point of 120–126°C . Characterization via GC-MS (NIST MS number: 235884) confirms purity, with spectral peaks at m/z 152 (molecular ion) and fragments at m/z 115 (loss of Cl) and 91 (tropylium ion) .
Q. Which analytical techniques are optimal for structural elucidation and quantification?
- Methodology :
- Gas Chromatography (GC) : Use a Petrocol DH column (100 m × 0.25 mm × 0.5 μm) with a He carrier gas and a temperature ramp (30°C to 220°C at 1°C/min) for retention index (RI) determination .
- Mass Spectrometry (EI-MS) : Electron ionization at 70 eV generates diagnostic fragments, including the base peak at m/z 91 (C₇H₇⁺), confirming the benzyl moiety .
- NMR : ¹H NMR shows characteristic vinyl protons (δ 5.8–6.5 ppm) and a chloromethyl group (δ 4.3–4.5 ppm) .
Q. How can researchers mitigate byproduct formation during synthesis?
- Methodology : Byproduct formation (e.g., dichlorinated derivatives) is minimized by controlling reaction stoichiometry (1:1 molar ratio of cinnamyl alcohol to SOCl₂) and temperature (<0°C). Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the target compound .
Advanced Research Questions
Q. How do discrepancies in GC retention indices arise across studies, and how can they be resolved?
- Analysis : Discrepancies stem from column polarity (e.g., Petrocol DH vs. DB-5) and temperature programming. For cross-study validation, calibrate retention indices using n-alkane standards and report column specifications (e.g., phase, dimensions) . Example: Petrocol DH yields RI = 1262, while polar columns may shift RI by ±20 units .
Q. What reaction mechanisms dominate in electrophilic additions to (3-chloro-1-propenyl)benzene?
- Mechanistic Insight : The allylic chlorine atom facilitates electrophilic attack at the β-position due to resonance stabilization. For example, hydrolysis with aqueous NaOH proceeds via an SN2 mechanism, yielding cinnamyl alcohol, while radical-initiated reactions favor allylic halogenation . Computational studies (DFT) can model transition states, with the InChIKey
IWTYTFSSTWXZFU-QPJJXVBHSA-Naiding in molecular docking simulations .
Q. What is the environmental persistence and degradation profile of this compound?
- Environmental Behavior : With a water solubility of 0.2 g/L (20°C) and log Kow ~3.2 (estimated), the compound exhibits moderate hydrophobicity, favoring adsorption to organic soils . Aerobic biodegradation studies show half-lives of 14–28 days in sediment-water systems, with cleavage of the C-Cl bond as the rate-limiting step . Toxicity assays (e.g., Daphnia magna LC₅₀ = 12 mg/L) indicate moderate ecotoxicity .
Q. How does the electronic structure influence spectroscopic properties?
- Spectroscopic Analysis : The conjugated π-system (benzene-vinyl-Cl) results in UV-Vis absorption at λmax = 254 nm (ε = 1,200 L/mol·cm). IR spectroscopy reveals C-Cl stretching at 650 cm⁻¹ and C=C vibration at 1640 cm⁻¹. TD-DFT calculations align with experimental data, showing HOMO-LUMO transitions localized on the propenyl group .
Data Contradictions and Resolution
Q. Conflicting reports on melting points: How to validate?
- Resolution : Literature cites a melting point of 7°C , but impurities (e.g., unreacted cinnamyl alcohol) may raise observed values. Differential Scanning Calorimetry (DSC) with a cooling rate of 5°C/min under N₂ provides accurate thermal data. Cross-check with purity assessments (GC-MS ≥98%) .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes the chloride .
- Analytical Validation : Pair GC-MS with orthogonal methods (e.g., NMR, IR) to confirm structural assignments .
- Environmental Studies : Employ OECD 301D guidelines for biodegradation testing and EPA SW-846 methods for soil analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
